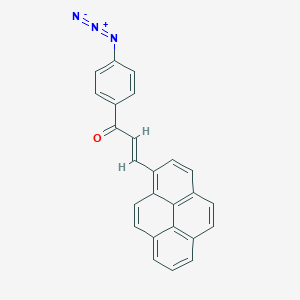
(1,3-Dioxo-2-phenylinden-2-yl) thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-Dioxo-2-phenylinden-2-yl) thiocyanate is an organic compound that belongs to the class of indane-1,3-dione derivatives This compound is characterized by the presence of a phenyl group, a thiocyanate group, and two keto groups attached to an indane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dioxo-2-phenylinden-2-yl) thiocyanate typically involves the thiocyanation of indane-1,3-dione derivatives. One common method is the reaction of indane-1,3-dione with phenyl isothiocyanate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
(1,3-Dioxo-2-phenylinden-2-yl) thiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The thiocyanate group can be replaced by other nucleophiles such as amines or alcohols.
Electrophilic Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Reduction: The keto groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base.
Electrophilic Substitution: Reagents like nitric acid for nitration or halogens for halogenation.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Formation of substituted indane-1,3-dione derivatives.
Electrophilic Substitution: Formation of nitrated or halogenated indane-1,3-dione derivatives.
Reduction: Formation of hydroxylated indane-1,3-dione derivatives.
Scientific Research Applications
(1,3-Dioxo-2-phenylinden-2-yl) thiocyanate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1,3-Dioxo-2-phenylinden-2-yl) thiocyanate involves its interaction with various molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenyl and keto groups can also participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Indane-1,3-dione: A closely related compound with similar structural features but lacking the phenyl and thiocyanate groups.
Phenyl isothiocyanate: Contains the thiocyanate group but lacks the indane-1,3-dione scaffold.
2-Phenylindane-1,3-dione: Similar structure but without the thiocyanate group.
Uniqueness
(1,3-Dioxo-2-phenylinden-2-yl) thiocyanate is unique due to the presence of both the phenyl and thiocyanate groups attached to the indane-1,3-dione scaffold. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H9NO2S |
|---|---|
Molecular Weight |
279.3 g/mol |
IUPAC Name |
(1,3-dioxo-2-phenylinden-2-yl) thiocyanate |
InChI |
InChI=1S/C16H9NO2S/c17-10-20-16(11-6-2-1-3-7-11)14(18)12-8-4-5-9-13(12)15(16)19/h1-9H |
InChI Key |
UPWVPSNHRRCUBL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)SC#N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)SC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2Z)-2-[(4-acetylphenyl)hydrazinylidene]cyclohexan-1-one](/img/structure/B273685.png)


![1-(8-METHYL-1,2,3A,4,5,6-HEXAHYDRO-3H-PYRAZINO[3,2,1-JK]CARBAZOL-3-YL)-1-ETHANONE](/img/structure/B273690.png)

![ethyl 5-[(3-cyano-2-pyridinyl)oxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B273694.png)


![N-[2-oxo-2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]ethyl]benzamide](/img/structure/B273701.png)



![N-(2-chlorophenyl)-4'-pentyl[1,1'-biphenyl]-4-carboxamide](/img/structure/B273709.png)
